molecular formula C14H16N6O6S B054947 Ethametsulfuron CAS No. 111353-84-5

Ethametsulfuron

Cat. No.: B054947
CAS No.: 111353-84-5
M. Wt: 396.38 g/mol
InChI Key: IRLGCAJYYKDTCG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethametsulfuron primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, namely valine, leucine, and isoleucine .

Mode of Action

This compound acts as an inhibitor of the ALS enzyme . By binding to this enzyme, it prevents the synthesis of the branched-chain amino acids. This disruption in protein synthesis interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .

Biochemical Pathways

The inhibition of the ALS enzyme disrupts the biochemical pathway responsible for the synthesis of branched-chain amino acids. This disruption affects protein synthesis, which in turn interferes with DNA synthesis and cell division. The inability of the plant to produce these essential amino acids leads to stunted growth and eventually plant death .

Pharmacokinetics

These properties suggest that this compound could be readily absorbed and distributed within the plant system. It also presents a high risk of leaching to groundwater .

Result of Action

The primary result of this compound’s action is the death of the plant. By inhibiting the ALS enzyme, this compound disrupts the synthesis of essential branched-chain amino acids. This disruption leads to a cascade of effects, including the interference of DNA synthesis and cell division and growth, ultimately resulting in plant death .

Action Environment

This compound is a selective herbicide used to control broad-leaved weeds, especially in oilseed rape . Its effectiveness can be influenced by environmental factors. For instance, it is moderately soluble in water and volatile, which means it could be affected by soil and weather conditions . It is relatively persistent in both soil and aqueous systems, suggesting it can remain active for a considerable period . Due to its chemical properties, it presents a high risk of leaching to groundwater .

Biochemical Analysis

Biochemical Properties

Ethametsulfuron interacts with various enzymes and proteins. A soil bacterium, Pseudomonas sp. SW4, capable of degrading this compound, has been isolated . This bacterium degrades this compound through two separate pathways: one leads to the cleavage of the sulfonylurea bridge, whereas the other leads to the dealkylation and opening of the triazine ring of this compound .

Cellular Effects

It is known that this compound can cause DNA damage in mice bone marrow cells

Molecular Mechanism

The molecular mechanism of this compound involves interactions with enzymes and proteins. For instance, SulE, an esterase, detoxifies a variety of sulfonylurea herbicides, including this compound, through de-esterification . The P44R mutation in SulE alters the flexibility of the lid loop, leading to the repositioning of the sulfonylurea heterocyclic ring to a relatively stable conformation, thus increasing activity .

Temporal Effects in Laboratory Settings

It is known that this compound is relatively persistent in both soil and aqueous systems , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that this compound can cause DNA damage in mice bone marrow cells

Metabolic Pathways

This compound is involved in various metabolic pathways. It is degraded by the Pseudomonas sp. SW4 bacterium through two separate pathways: one leads to the cleavage of the sulfonylurea bridge, whereas the other leads to the dealkylation and opening of the triazine ring of this compound .

Transport and Distribution

Given its moderate solubility in water and volatility , it is likely that this compound can be transported and distributed within cells and tissues.

Properties

IUPAC Name

2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O6S/c1-3-26-14-18-11(15-2)16-12(19-14)17-13(23)20-27(24,25)9-7-5-4-6-8(9)10(21)22/h4-7H,3H2,1-2H3,(H,21,22)(H3,15,16,17,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLGCAJYYKDTCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869542
Record name Ethametsulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111353-84-5
Record name Ethametsulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111353845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethametsulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHAMETSULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY89AZD3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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